3,4-Dimethoxybenzaldehyde-d3
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Overview
Description
3,4-Dimethoxybenzaldehyde-d3 is a deuterated form of 3,4-Dimethoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C9H7D3O3, and it has a molecular weight of 169.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dimethoxybenzaldehyde-d3 typically involves the deuteration of 3,4-Dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 3,4-Dimethoxybenzaldehyde can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzaldehyde-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-Dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3,4-Dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde-d3 has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to quantify the concentration of other compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde-d3 primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide a distinct signal that can be used to track the compound’s behavior in various chemical environments. This allows researchers to study reaction mechanisms, molecular interactions, and metabolic pathways with high precision .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent.
Veratraldehyde: Another name for 3,4-Dimethoxybenzaldehyde, used interchangeably in some contexts.
Uniqueness
3,4-Dimethoxybenzaldehyde-d3 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for more precise measurements and tracking of molecular interactions compared to its non-deuterated counterparts .
Properties
IUPAC Name |
3-methoxy-4-(trideuteriomethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFSDZVCOTFON-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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